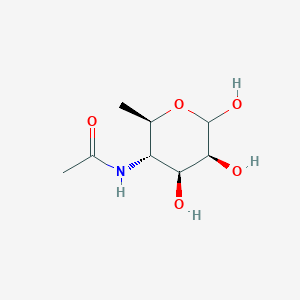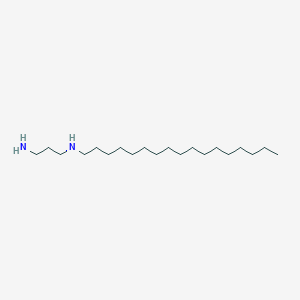
4-Phenyl-1-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-pentene is a chemical compound that belongs to the class of alkenes. It is also known as 1-Pentene, 4-phenyl- or Pent-4-en-1-ylbenzene. This compound has been extensively studied for its various applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1-pentene has been extensively studied for its various applications in scientific research. It has been used as a starting material for the synthesis of other compounds, such as polymeric materials and pharmaceuticals. It has also been used as a ligand in the preparation of metal complexes for catalysis. Additionally, 4-Phenyl-1-pentene has been used as a model compound for studying the reactivity of alkenes in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Phenyl-1-pentene is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It has been shown to undergo addition reactions with electrophiles, such as halogens and carbonyl compounds, to form new compounds. Additionally, 4-Phenyl-1-pentene has been shown to undergo polymerization reactions to form polymeric materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Phenyl-1-pentene. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Phenyl-1-pentene in lab experiments is its availability and low cost. It is also a stable compound that can be stored for long periods of time. However, one of the limitations of using 4-Phenyl-1-pentene is its low reactivity, which can limit its use in certain chemical reactions.
Zukünftige Richtungen
There are several future directions for the study of 4-Phenyl-1-pentene. One area of research is the development of new synthetic methods for the preparation of this compound. Another area of research is the study of its reactivity in various chemical reactions. Additionally, 4-Phenyl-1-pentene can be used as a starting material for the synthesis of new polymeric materials with unique properties. Finally, the use of 4-Phenyl-1-pentene as a ligand in the preparation of metal complexes for catalysis is an area of research that has potential for future development.
Conclusion:
In conclusion, 4-Phenyl-1-pentene is a chemical compound that has been extensively studied for its various applications in scientific research. It can be synthesized by different methods, including the Friedel-Crafts alkylation and Wittig reactions. 4-Phenyl-1-pentene has been used as a starting material for the synthesis of other compounds, a ligand in the preparation of metal complexes for catalysis, and a model compound for studying the reactivity of alkenes. While there is limited information available on its biochemical and physiological effects, it has been shown to have low toxicity in animal studies. Finally, there are several future directions for the study of 4-Phenyl-1-pentene, including the development of new synthetic methods, the study of its reactivity, and the preparation of new polymeric materials and metal complexes.
Synthesemethoden
The synthesis of 4-Phenyl-1-pentene can be achieved by different methods. One of the most common methods is the Friedel-Crafts alkylation of benzene with 1-pentene. This reaction is catalyzed by a Lewis acid, such as aluminum chloride, and leads to the formation of 4-Phenyl-1-pentene. Another method involves the use of a Wittig reaction, where a phosphonium ylide is reacted with an aldehyde to form an alkene. This method has been used to synthesize 4-Phenyl-1-pentene with high yields.
Eigenschaften
CAS-Nummer |
10340-49-5 |
|---|---|
Produktname |
4-Phenyl-1-pentene |
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
pent-4-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h3-6,8-10H,1,7H2,2H3 |
InChI-Schlüssel |
VUXTURSVFKUIRT-UHFFFAOYSA-N |
SMILES |
CC(CC=C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



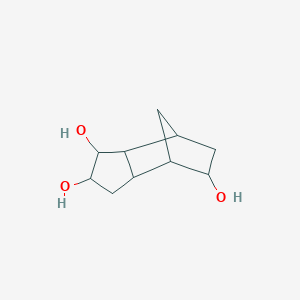
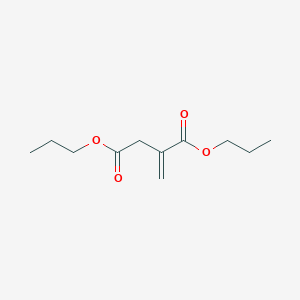
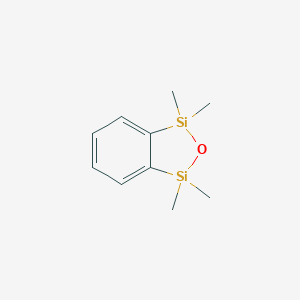

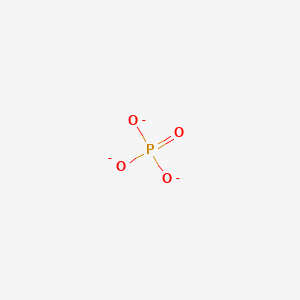
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
